2,6-Difluoro-4-isopropoxybenzoic acid methyl ester
Overview
Description
“2,6-Difluoro-4-isopropoxybenzoic acid methyl ester” is a chemical compound with the IUPAC name “methyl 2,6-difluoro-4-isopropoxybenzoate”. It has a molecular weight of 230.21 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12F2O3/c1-6(2)16-7-4-8(12)10(9(13)5-7)11(14)15-3/h4-6H,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.21 . It’s typically stored at temperatures between 2-8°C .Scientific Research Applications
Oxidizing Reagents and Structural Analysis
Esters of 2-iodoxybenzoic acid, chemically related to 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, serve as oxidizing reagents and belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure. These compounds, such as methyl 2-iodoxybenzoate, can oxidize alcohols to aldehydes or ketones, demonstrating their utility in chemical synthesis and analysis (Zhdankin et al., 2005).
Synthesis of Heterocyclic Azo Dyes
Research involving ortho/para-aminobenzoic acids and corresponding methyl esters, which are structurally related to 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, focuses on producing heterocyclic azo dyes. These dyes have improved pH stability due to the removal of active hydrazone protons, showcasing their potential in dye synthesis and textile applications (Wang et al., 2018).
High-Performance Liquid Chromatography Analysis
In food science, parabens, which are esters of 4-hydroxybenzoic acid similar to 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, are analyzed using high-performance liquid chromatography-tandem mass spectrometry. This method quantifies various parabens in food, demonstrating the compound's relevance in analytical chemistry and food safety (Cao et al., 2013).
Photodegradation Studies
Studies on the photodegradation of parabens, which are structurally similar to 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, have been conducted to understand their environmental impact. Using UV-C lamps and hydrogen peroxide, the degradation of these compounds in water was examined, highlighting their environmental and ecological relevance (Gmurek et al., 2015).
Metabolism and Biotransformation
Research on parabens' metabolism in the human liver involves studying the hydrolysis and glucuronidation of these compounds. Understanding the metabolic pathways of similar esters, like 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, can provide insights into their biotransformation and potential effects on human health (Abbas et al., 2010).
Endocrine Disruption Studies
Investigations into the oestrogenic activity of isobutylparaben, a compound similar to 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester, have shown that such esters can exhibit hormonal activity. This research is crucial for understanding the potential endocrine-disrupting effects of similar compounds on human health (Darbre et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
methyl 2,6-difluoro-4-propan-2-yloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-7-4-8(12)10(9(13)5-7)11(14)15-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQOAZRATOOSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-isopropoxybenzoic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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